(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide
Overview
Description
PF 429242 is a small-molecule inhibitor specifically targeting site-1 protease (S1P), a crucial enzyme involved in the activation of sterol regulatory element-binding proteins (SREBPs). These proteins play a significant role in lipid metabolism, including cholesterol and fatty acid synthesis . PF 429242 has shown potential in antiviral research, particularly against viruses that rely on host lipid metabolism for replication .
Scientific Research Applications
PF 429242 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of S1P in lipid metabolism and its inhibition.
Biology: Investigated for its effects on cellular lipid levels and its potential to disrupt viral replication.
Industry: Potential applications in the development of antiviral agents targeting lipid-dependent viruses.
Mechanism of Action
Target of Action
PF-429242, also known as ®-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide, is a competitive inhibitor of the sterol regulatory element-binding protein (SREBP) site 1 protease . This protease is crucial for the activation of SREBPs, which are transcription factors that regulate lipid homeostasis .
Mode of Action
PF-429242 interacts with its target, the SREBP site 1 protease, by inhibiting it in a reversible and competitive manner . This inhibition prevents the protease from processing and activating SREBPs, thereby reducing the expression levels of hepatic SREBP target genes .
Biochemical Pathways
The primary biochemical pathway affected by PF-429242 is the lipid synthesis pathway. By inhibiting SREBP site 1 protease, PF-429242 reduces the rate of cholesterol and fatty acid synthesis in cells . This is because SREBPs, when activated, stimulate the expression of genes involved in the synthesis and uptake of cholesterol, fatty acids, triglycerides, and phospholipids .
Pharmacokinetics
This suggests that PF-429242 can cross cell membranes and reach its intracellular target, the SREBP site 1 protease .
Result of Action
The inhibition of SREBP site 1 protease by PF-429242 leads to a decrease in the synthesis of cholesterol and fatty acids in cells . In the context of disease, PF-429242 has demonstrated antiviral activity against certain viruses and has shown effectiveness against Leishmania infantum, a parasitic protozoan .
Preparation Methods
The synthesis of PF 429242 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the pyrrolidine ring, which is a key component of PF 429242.
Functional Group Introduction: Various functional groups, such as diethylamino and methoxyphenyl, are introduced to enhance the compound’s activity and specificity.
Industrial production methods for PF 429242 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
PF 429242 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are derivatives of PF 429242 with modified functional groups, which can be tested for enhanced activity and specificity.
Comparison with Similar Compounds
PF 429242 is unique in its specificity for site-1 protease (S1P). Similar compounds include:
PF 429242 dihydrochloride: A dihydrochloride salt form of PF 429242, which has similar inhibitory effects on S1P.
Other S1P Inhibitors: Compounds that inhibit S1P but may have different chemical structures and varying degrees of specificity and potency.
PF 429242 stands out due to its high specificity and potency in inhibiting S1P, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3/h6-13,23,26H,4-5,14-19H2,1-3H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJTOHUPQWSOJ-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635376 | |
Record name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947303-87-9 | |
Record name | PF-429242 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947303879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(Diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 947303-87-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-429242 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WB3OA7VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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